

Application Notes and Protocols for Labeling S1P Receptors with Azido-FTY720

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Compound of Interest

Compound Name: azido-FTY720

Cat. No.: B049225

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Introduction

Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of multiple sclerosis. It acts as a sphingosine-1-phosphate (S1P) receptor modulator.^[1] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P), which is a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).^{[2][3]} FTY720-P binding to the S1P1 receptor on lymphocytes causes receptor internalization and degradation, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.^{[1][4]}

Azido-FTY720 is a photoreactive analog of FTY720 that provides a powerful tool for researchers to study S1P receptor biology. This analog incorporates a photoreactive azido group, enabling its use in photoaffinity labeling to identify ligand binding sites. Furthermore, the azido group serves as a handle for bioorthogonal click chemistry, allowing for the covalent attachment of reporter molecules such as fluorophores or biotin for in vitro and in vivo visualization and analysis of S1P receptors. These application notes provide detailed protocols for the use of **azido-FTY720** in labeling S1P receptors in both in vitro and in vivo settings.

Data Presentation

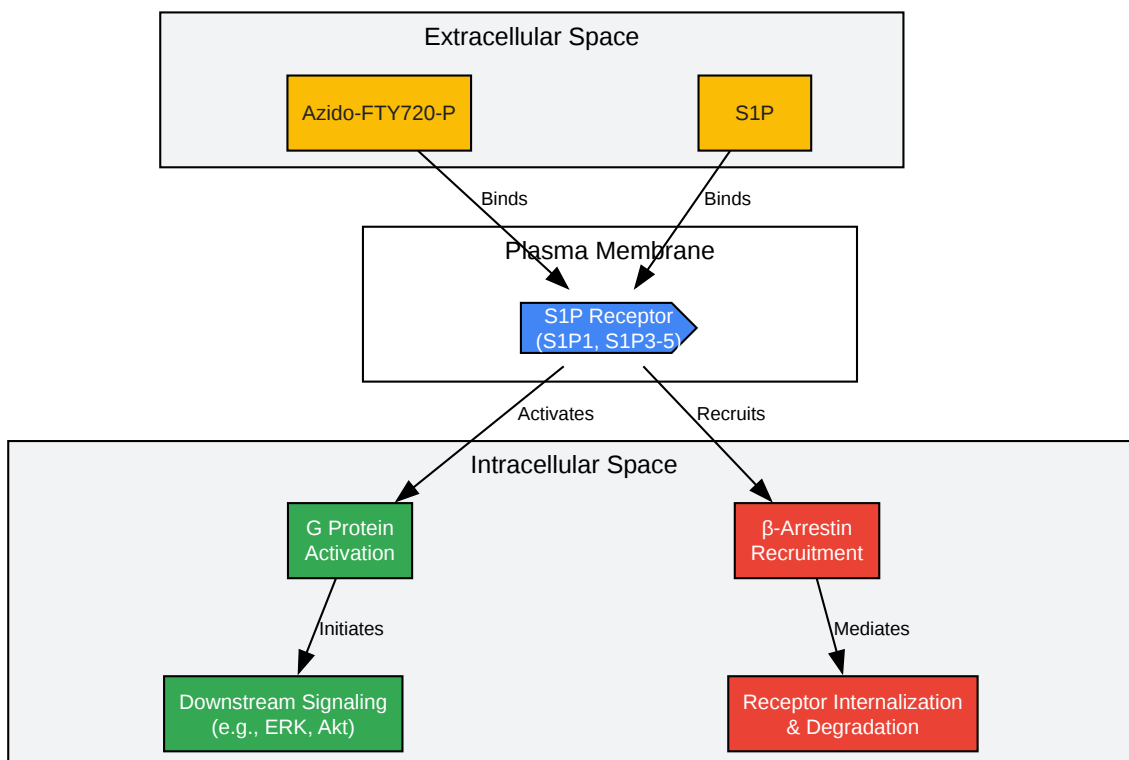
The binding affinity of the active form of FTY720, FTY720-phosphate (FTY720-P), for human S1P receptors is a critical parameter for designing labeling experiments. The following table

summarizes the reported binding affinities.

Receptor Subtype	Ligand	Affinity (Kd, nM)	Reference
S1P1	FTY720-P	0.283 ± 0.055	
S1P3	FTY720-P	0.946 ± 0.143	
S1P4	FTY720-P	High Affinity Agonist	
S1P5	FTY720-P	High Affinity Agonist	
S1P2	FTY720-P	No significant binding	

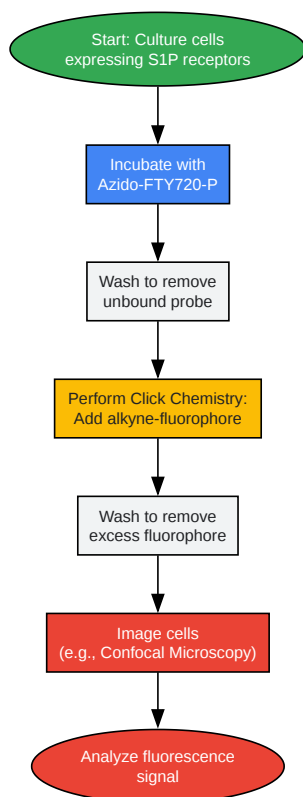
Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.



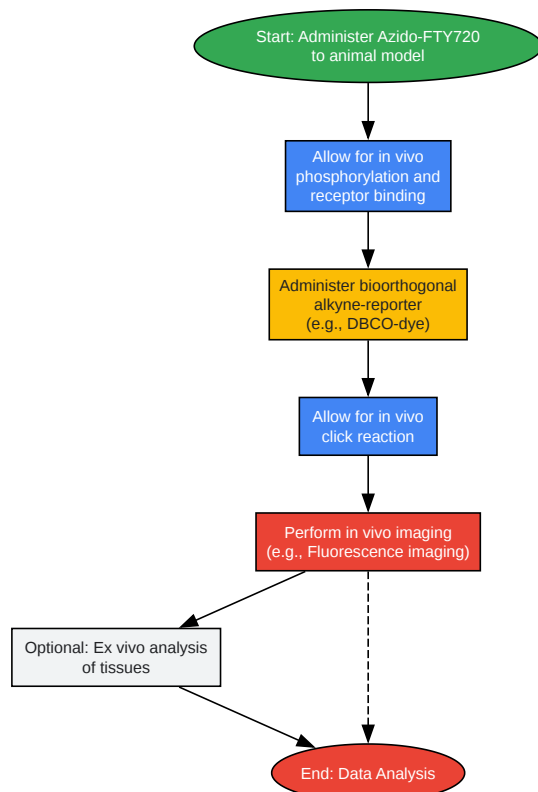
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Figure 1: S1P Receptor Signaling Pathway Activation by **Azido-FTY720-P**.



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Figure 2: Experimental Workflow for In Vitro Labeling of S1P Receptors.



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Figure 3: Experimental Workflow for In Vivo Labeling of S1P Receptors.

Experimental Protocols

In Vitro Labeling of S1P Receptors in Cultured Cells

This protocol describes the labeling of S1P receptors on the surface of live cells using **azido-FTY720** followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

- Cells expressing the S1P receptor of interest (e.g., HEK293T cells transiently or stably expressing human S1P1).
- Cell culture medium and supplements.

- **Azido-FTY720.**
- Sphingosine kinase inhibitor (e.g., SKI-II) if starting with non-phosphorylated **azido-FTY720** to prevent phosphorylation by endogenous kinases. Alternatively, use pre-phosphorylated **azido-FTY720**.
- Alkyne-modified fluorescent probe (e.g., DBCO-488, DBCO-546).
- Phosphate-buffered saline (PBS).
- Bovine serum albumin (BSA).
- Imaging equipment (e.g., confocal microscope).

Protocol:

- Cell Culture:
 - Plate cells expressing the S1P receptor of interest in a suitable format for imaging (e.g., glass-bottom dishes or multi-well plates).
 - Culture cells to an appropriate confluency (typically 70-80%).
- Probe Incubation:
 - Prepare a stock solution of **azido-FTY720** in a suitable solvent (e.g., DMSO).
 - Note: FTY720 requires phosphorylation to become an active S1P receptor agonist. If using non-phosphorylated **azido-FTY720**, it will need to be phosphorylated by cellular sphingosine kinases. For more controlled experiments, in vitro phosphorylation prior to cell treatment is recommended.
 - Dilute the **azido-FTY720**-phosphate to the desired final concentration (e.g., 1-100 nM) in serum-free cell culture medium.
 - Wash the cells once with warm PBS.
 - Incubate the cells with the **azido-FTY720**-P solution for 30-60 minutes at 37°C.

- Washing:
 - Remove the probe solution and wash the cells three times with cold PBS containing 1% BSA to remove unbound probe.
- Click Chemistry Reaction:
 - Prepare a solution of the alkyne-modified fluorescent probe (e.g., 5-10 μ M DBCO-fluorophore) in serum-free medium.
 - Incubate the cells with the fluorescent probe solution for 30-60 minutes at 37°C, protected from light. The reaction is typically rapid.
- Final Washing:
 - Remove the fluorescent probe solution and wash the cells three times with cold PBS.
- Imaging:
 - Add fresh medium or PBS to the cells.
 - Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

In Vivo Labeling of S1P Receptors in a Mouse Model

This protocol provides a general framework for in vivo labeling of S1P receptors using **azido-FTY720** and SPAAC. Dosing, timing, and imaging parameters should be optimized for the specific animal model and research question.

Materials:

- Animal model (e.g., C57BL/6 mice).
- **Azido-FTY720**.
- Sterile, biocompatible vehicle for injection (e.g., saline, PBS with a solubilizing agent like Tween 80).

- Alkyne-modified imaging probe suitable for in vivo use (e.g., DBCO-functionalized near-infrared dye).
- In vivo imaging system (e.g., IVIS Spectrum).

Protocol:

- Probe Administration:
 - Dissolve **azido-FTY720** in a sterile, biocompatible vehicle.
 - Administer **azido-FTY720** to the animal via a suitable route (e.g., intraperitoneal or intravenous injection). The dosage will need to be determined empirically, but a starting point could be based on effective doses of FTY720 in mouse models (e.g., 0.1-1 mg/kg).
- Incubation Period:
 - Allow sufficient time for the in vivo phosphorylation of **azido-FTY720** and its binding to S1P receptors. This period can range from a few hours to 24 hours, depending on the pharmacokinetics of the compound.
- Reporter Probe Administration:
 - Dissolve the alkyne-modified imaging probe in a sterile, biocompatible vehicle.
 - Administer the imaging probe to the animal, typically via intravenous injection to ensure systemic distribution.
- In Vivo Click Reaction:
 - Allow time for the imaging probe to circulate and react with the azide-labeled receptors. This can take several hours.
- In Vivo Imaging:
 - Anesthetize the animal.
 - Perform whole-body imaging using an appropriate in vivo imaging system.

- Ex Vivo Analysis (Optional):
 - After in vivo imaging, euthanize the animal and harvest tissues of interest (e.g., lymph nodes, spleen, brain).
 - Tissues can be further analyzed by fluorescence microscopy of tissue sections or by homogenization and biochemical analysis to quantify the labeled receptors.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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References

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